N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide is a complex organic compound that features a benzofuran ring, a methoxyethyl group, and a fluoro-methoxybenzamide moiety. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is plausible that this compound may interact with a variety of molecular targets involved in these biological processes.
Mode of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities . These compounds may interact with their targets, leading to changes in cellular processes that result in their observed biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, which is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . This suggests that this compound may have favorable pharmacokinetic properties that enhance its bioavailability.
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities . Therefore, the effects of this compound’s action would likely be related to these activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the cyclization of o-hydroxyacetophenones under basic conditions . The methoxyethyl group can be introduced via etherification reactions, while the fluoro-methoxybenzamide moiety is often synthesized through amide bond formation reactions involving appropriate fluoro and methoxy-substituted benzoyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of microwave-assisted synthesis to enhance reaction rates and yields . Additionally, the use of continuous flow reactors might be employed to ensure consistent product quality and to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-quinones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tumor and antibacterial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- Psoralen
- 8-methoxypsoralen
- Angelicin
Uniqueness
What sets N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both methoxy and fluoro groups, along with the benzofuran ring, makes it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-23-16-8-7-13(9-14(16)20)19(22)21-11-18(24-2)17-10-12-5-3-4-6-15(12)25-17/h3-10,18H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJHOBIXNHUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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